6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
CAS No.: 1001608-88-3
Cat. No.: VC4828653
Molecular Formula: C19H22N6
Molecular Weight: 334.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001608-88-3 |
|---|---|
| Molecular Formula | C19H22N6 |
| Molecular Weight | 334.427 |
| IUPAC Name | 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
| Standard InChI | InChI=1S/C19H22N6/c1-6-7-15-10-16(24-14(5)9-13(4)22-24)25-19(21-15)17-11(2)8-12(3)20-18(17)23-25/h8-10H,6-7H2,1-5H3 |
| Standard InChI Key | WXTBOZMKVHSYNO-UHFFFAOYSA-N |
| SMILES | CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C(=CC(=N4)C)C)C)C |
Introduction
The compound 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule that combines elements of pyrazole and tetrazatricyclo structures. This compound is not directly referenced in the provided search results, but its components and similar structures suggest potential applications in medicinal chemistry and material science due to their unique properties.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step reactions with careful control of conditions like temperature and pH. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are crucial for monitoring reaction progress and characterizing the final product.
Potential Applications
Compounds with similar structures have shown promise in various fields:
-
Medicinal Chemistry: They can act as potential inhibitors or modulators of biological pathways, similar to how other complex organic molecules are studied for their anti-inflammatory or enzymatic inhibition properties .
-
Material Science: The unique structural properties may offer applications in materials with specific optical or electrical properties.
Research Findings and Data
While specific data on 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is not available, related compounds provide insights into potential research directions:
| Compound Component | Properties/Features | Potential Applications |
|---|---|---|
| Pyrazole | Biological activity, stability | Pharmaceuticals, agrochemicals |
| Tetrazatricyclo | Complex structure, potential stability | Medicinal chemistry, materials science |
| Propyl Group | Aliphatic chain, solubility modifier | Enhance bioavailability or solubility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume